

Technical Guide to the Physical Properties of 2-Methyl-5-nitroaniline Hydrate

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline hydrate

Cat. No.: B1603624

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Methyl-5-nitroaniline hydrate** (CAS No. 304851-86-3). For comparative purposes, data for the anhydrous form (CAS No. 99-55-8) is also presented. This document includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of such compounds.

Introduction

2-Methyl-5-nitroaniline is an aromatic amine and a nitroaromatic compound that serves as a crucial intermediate in the synthesis of various azo dyes and pigments.^[1] While the anhydrous form is well-documented, the hydrate is also of significant interest, particularly in contexts where moisture content can influence crystalline structure, stability, and reactivity. Understanding the distinct physical properties of the hydrate is essential for its handling, formulation, and application in research and development.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **2-Methyl-5-nitroaniline hydrate** and its anhydrous form.

Table 1: General and Chemical Properties

Property	2-Methyl-5-nitroaniline Hydrate	2-Methyl-5-nitroaniline (Anhydrous)	Source(s)
CAS Number	304851-86-3	99-55-8	[2],[3]
Molecular Formula	C ₇ H ₈ N ₂ O ₂ ·H ₂ O	C ₇ H ₈ N ₂ O ₂	[2],[3]
Molecular Weight	170.17 g/mol	152.15 g/mol	[2],[3]
Appearance	Not specified, likely yellow to orange crystalline solid	Golden yellow to orange-brown crystalline powder	[4],[5]
Crystal System	Monoclinic	Not specified	[2]

Table 2: Physicochemical Properties

Property	2-Methyl-5-nitroaniline Hydrate	2-Methyl-5-nitroaniline (Anhydrous)	Source(s)
Melting Point	96°C (with decomposition)	103-108°C	[2],[3]
Boiling Point	Not available	~305°C	[6]
Density	Not available	~1.33 - 1.365 g/cm ³	[6]
Water Solubility	<0.1 g/100 mL at 19°C	<0.1 g/100 mL at 19°C	[2]
Solubility in Organic Solvents	Soluble in alcohol, ether, acetone, chloroform, benzene	Soluble in alcohol, ether, acetone, chloroform, benzene	[4]
pKa (of conjugate acid)	Not available	2.345	[4]

Experimental Protocols

This section details the methodologies for determining key physical properties of **2-Methyl-5-nitroaniline hydrate**.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
- Procedure:
 - Ensure the sample of **2-Methyl-5-nitroaniline hydrate** is finely powdered by grinding it with a mortar and pestle.
 - Pack the powdered sample into a capillary tube to a height of 1-2 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (96°C).
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range. Note any decomposition, such as darkening of the sample.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

- Apparatus: Test tubes, vortex mixer, analytical balance, spatulas, various solvents (e.g., water, ethanol, acetone, hexane).
- Procedure:
 - Weigh a specific amount of **2-Methyl-5-nitroaniline hydrate** (e.g., 10 mg) and place it into a test tube.

- Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If it remains undissolved, it is insoluble. If some has dissolved, it is partially soluble.
- For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy).

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Obtain a background spectrum of the clean ATR crystal to account for atmospheric interference.
 - Place a small amount of the powdered **2-Methyl-5-nitroaniline hydrate** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., N-H, C-H, N=O, C=C). The presence of a broad peak around $3200\text{--}3600\text{ cm}^{-1}$ would be indicative of the water of hydration.

This technique is used to determine the wavelengths of maximum absorbance (λ_{max}) and for quantitative analysis.

- Apparatus: UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance, a suitable solvent in which the compound is soluble (e.g., ethanol).
- Procedure:
 - Prepare a stock solution of known concentration by accurately weighing the **2-Methyl-5-nitroaniline hydrate** and dissolving it in a specific volume of the chosen solvent.
 - Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
 - Fill a quartz cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer.
 - Measure the absorbance of each standard solution across a range of wavelengths (e.g., 200-600 nm) to determine the λ_{max} .
 - Measure the absorbance of each standard at the λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration. This can be used to determine the concentration of an unknown sample.

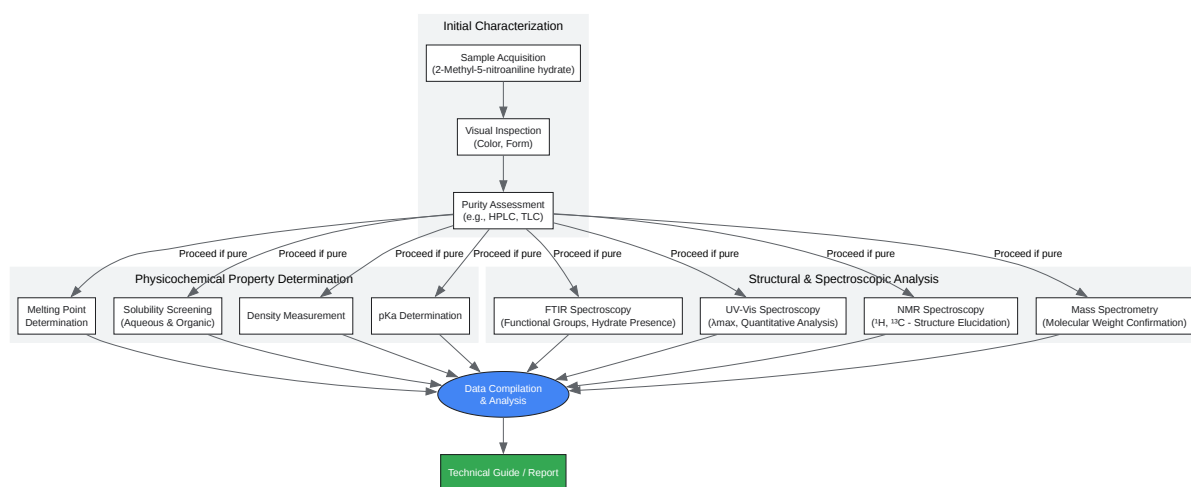
^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure.

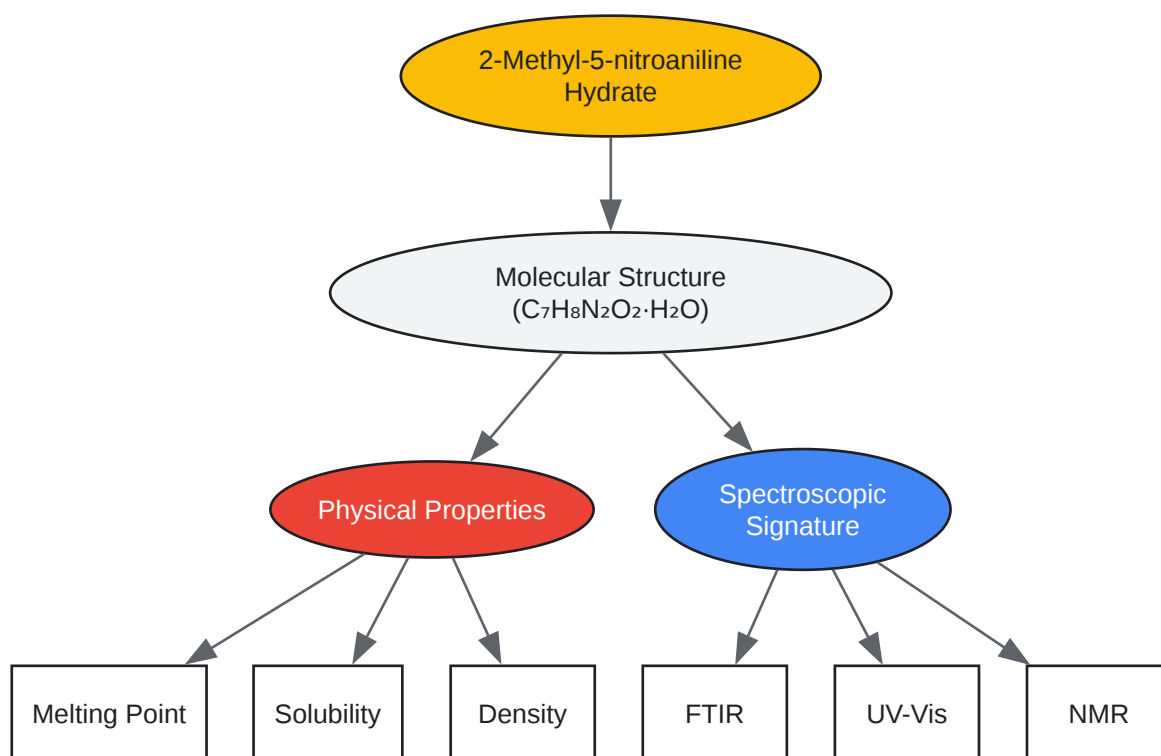
- Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Procedure:
 - Dissolve an appropriate amount of **2-Methyl-5-nitroaniline hydrate** (typically 5-25 mg for ^1H NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.
 - Transfer the solution to an NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the NMR spectrum according to the instrument's standard operating procedures.

- The resulting spectrum will show signals corresponding to the different hydrogen and carbon atoms in the molecule, providing information on their chemical environment and connectivity. A peak corresponding to water will be present in the ^1H NMR spectrum.

Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound and the relationship between its properties.





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